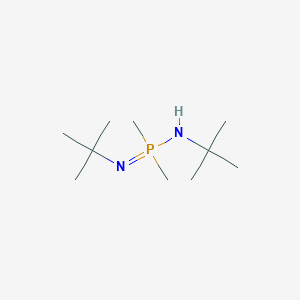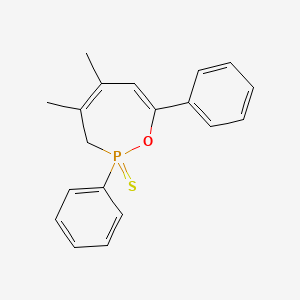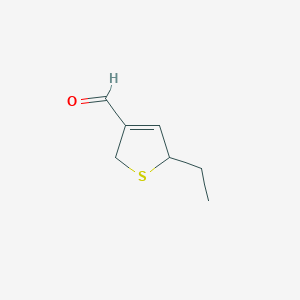
N,N'-Di-tert-butyl-P,P-dimethylphosphinimidic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is an organophosphorus compound characterized by the presence of tert-butyl and dimethyl groups attached to a phosphinimidic amide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide typically involves the reaction of tert-butylamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of tert-butylamine: tert-Butylamine is synthesized by the reaction of isobutylene with ammonia in the presence of a catalyst.
Reaction with dimethylphosphinic chloride: tert-Butylamine is then reacted with dimethylphosphinic chloride in an organic solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkoxides, amines, or halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphinimidic amides
科学的研究の応用
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties make it suitable for creating materials with specific functionalities.
作用機序
The mechanism by which N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can act as a ligand, binding to metal centers and altering their electronic and steric properties. This interaction can modulate the activity of metal-dependent enzymes or catalytic processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular functions.
類似化合物との比較
Similar Compounds
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
N-tert-Butylbenzenesulfinimidoyl chloride: A reagent used in organic synthesis for the preparation of imines and other nitrogen-containing compounds.
Di-tert-butyl N,N-diisopropylphosphoramidite: A phosphoramidite used in the synthesis of oligonucleotides and other phosphorus-containing compounds.
Uniqueness
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphinimidic amide core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications. Its versatility in undergoing different chemical reactions and its potential as a ligand in coordination chemistry further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
61152-35-0 |
|---|---|
分子式 |
C10H25N2P |
分子量 |
204.29 g/mol |
IUPAC名 |
N-[tert-butylimino(dimethyl)-λ5-phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H25N2P/c1-9(2,3)11-13(7,8)12-10(4,5)6/h11H,1-8H3 |
InChIキー |
DGNSRXYLZJNMDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NP(=NC(C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phosphanium chloride](/img/structure/B14600077.png)



![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)




![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
